![molecular formula C41H39N7O6 B10831013 8-[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propanoyl]piperazin-1-yl]-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B10831013.png)

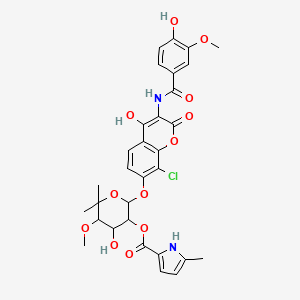

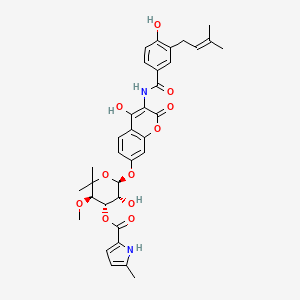

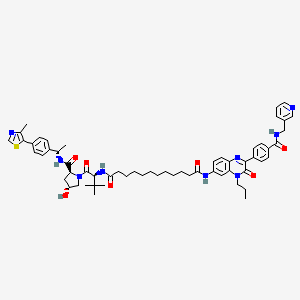

8-[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propanoyl]piperazin-1-yl]-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SIAIS164029 ist eine synthetische organische Verbindung, die als PROTAC (Proteolyse-Targeting-Chimäre) eingestuft wird. Sie ist speziell für die gezielte Degradierung von ALK (anaplastisches Lymphom-Kinase)-Tyrosinkinaseproteinen konzipiert. Die Verbindung besteht aus einem Tyrosinkinaseinhibitor-Molekül, das ein Analogon von Alectinib ist, und einem CRBN-bindenden Liganden, der Pomalidomid ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SIAIS164029 umfasst mehrere Schritte, beginnend mit der Herstellung des Tyrosinkinaseinhibitor-Moleküls und des CRBN-bindenden Liganden. Die beiden Komponenten werden dann durch eine Reihe chemischer Reaktionen miteinander verknüpft. Die spezifischen Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von SIAIS164029 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Industrieausrüstung und -reagenzien, um Konsistenz und Effizienz zu gewährleisten. Qualitätskontrollmaßnahmen werden in verschiedenen Phasen implementiert, um die Reinheit und Wirksamkeit der Verbindung zu überwachen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SIAIS164029 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen, wie z. B. bestimmten Temperaturen und pH-Werten, durchgeführt, um die gewünschten Produkte zu erzielen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von SIAIS164029 mit modifizierten funktionellen Gruppen. Diese Derivate können unterschiedliche biologische Aktivitäten und Eigenschaften haben, was sie für weitere Forschung und Entwicklung nützlich macht .

Wissenschaftliche Forschungsanwendungen

SIAIS164029 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Die Verbindung wird als Werkzeug für die Untersuchung des Abbaus von ALK-Tyrosinkinaseproteinen und zum Verständnis der Mechanismen von PROTACs verwendet.

Biologie: In der biologischen Forschung wird SIAIS164029 verwendet, um die Rolle von ALK-Tyrosinkinaseproteinen in zellulären Prozessen und Krankheiten zu untersuchen.

Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung von Krebs und anderen Krankheiten, die ALK-Tyrosinkinaseproteine betreffen.

Wirkmechanismus

SIAIS164029 übt seine Wirkung aus, indem es an ALK-Tyrosinkinaseproteine bindet und deren Abbau über das Ubiquitin-Proteasom-System fördert. Die Verbindung besteht aus zwei Hauptkomponenten: einem Tyrosinkinaseinhibitor-Molekül, das an das ALK-Protein bindet, und einem CRBN-bindenden Liganden, der den E3-Ubiquitinligase-Komplex rekrutiert. Dies führt zur Ubiquitinierung und anschließenden Degradierung des ALK-Proteins, wodurch dessen Aktivität gehemmt wird .

Wirkmechanismus

SIAIS164029 exerts its effects by binding to ALK tyrosine kinase proteins and promoting their degradation through the ubiquitin-proteasome system. The compound consists of two main components: a tyrosine kinase inhibitor moiety that binds to the ALK protein and a CRBN-binding ligand that recruits the E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent degradation of the ALK protein, thereby inhibiting its activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Alectinib: Ein ALK-Tyrosinkinaseinhibitor, der zur Behandlung von nicht-kleinzelligem Lungenkrebs eingesetzt wird.

Pomalidomid: Ein CRBN-bindender Ligand, der zur Behandlung von multiplem Myelom eingesetzt wird.

Andere PROTACs: Verschiedene PROTACs, die auf verschiedene Proteine und Signalwege abzielen.

Einzigartigkeit

SIAIS164029 ist einzigartig in seiner Fähigkeit, ALK-Tyrosinkinaseproteine über den PROTAC-Mechanismus gezielt anzugreifen und zu degradieren. Dieser Ansatz der dualen Zielfindung ermöglicht eine effizientere und selektivere Degradierung des Zielproteins im Vergleich zu traditionellen Inhibitoren .

Eigenschaften

Molekularformel |

C41H39N7O6 |

|---|---|

Molekulargewicht |

725.8 g/mol |

IUPAC-Name |

8-[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propanoyl]piperazin-1-yl]-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile |

InChI |

InChI=1S/C41H39N7O6/c1-4-23-19-26-27(41(2,3)37-35(36(26)51)24-9-8-22(21-42)18-29(24)44-37)20-31(23)46-14-16-47(17-15-46)33(50)12-13-43-28-7-5-6-25-34(28)40(54)48(39(25)53)30-10-11-32(49)45-38(30)52/h5-9,18-20,30,43-44H,4,10-17H2,1-3H3,(H,45,49,52) |

InChI-Schlüssel |

NOXFUEOAHHPSKW-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=C(C=C1N3CCN(CC3)C(=O)CCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C(C7=C(C2=O)C8=C(N7)C=C(C=C8)C#N)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Aminomethyl)-5,7-dimethyl-1-adamantyl]methyl nitrate](/img/structure/B10830941.png)

![(2S,4R)-1-[(2S)-2-[[9-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-9-oxononanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10830963.png)

![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B10830965.png)

![(2S,4R)-1-[(2S)-2-[11-[3-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10830973.png)

![2-Methyl-2-[4-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]phenyl]propanoic acid](/img/structure/B10831006.png)